molecular formula C16H19N3 B15057369 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine

Cat. No.: B15057369
M. Wt: 253.34 g/mol
InChI Key: JWHGJNURRSBVIU-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . This compound features a unique structure combining an indoline moiety with a pyridine ring, making it an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine typically involves a series of organic reactions. One common method includes the use of a substrate-controlled ruthenium (II)-catalyzed C–H activation and annulation cascade . This method allows for the selective preparation of the indoline scaffold with high yield and broad substrate scope. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine has been explored for various scientific research applications:

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanamine can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of indoline and pyridine moieties, which confer unique pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C16H19N3/c1-11-9-14(12(2)17)10-18-16(11)19-8-7-13-5-3-4-6-15(13)19/h3-6,9-10,12H,7-8,17H2,1-2H3

InChI Key

JWHGJNURRSBVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)N

Origin of Product

United States

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